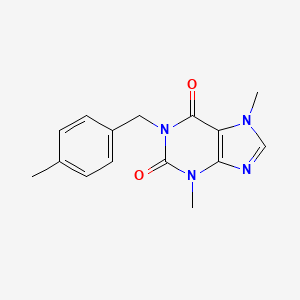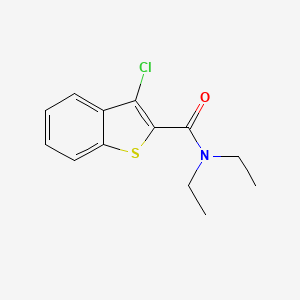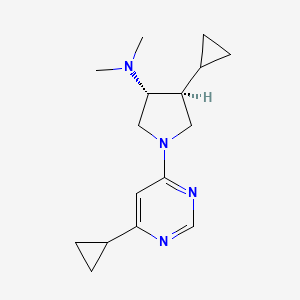
3,7-dimethyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives, which have been synthesized and studied for their biological activities, such as inhibitory effects on dipeptidyl peptidase IV (DPP-IV) and antiviral activities against rhinoviruses. These studies have contributed to understanding the structure-activity relationships within this class of compounds.
Synthesis Analysis
The synthesis of derivatives of this compound typically involves the introduction of carboxybenzyl and 2-chloro/cyanobenzyl groups at the N-1 and N-7 positions, respectively. These synthetic pathways are characterized by NMR and ESI MS data, highlighting the modular approach to varying substituents to explore their biological activities (Mo et al., 2015). Additionally, synthetic access to new derivatives featuring purineselenyl and thiadiazolyl groups has been reported, offering insights into novel synthetic methodologies and the structural diversity of purine derivatives (Gobouri, 2020).
Molecular Structure Analysis
The molecular structures of these compounds are elucidated using spectroscopic methods (1H-NMR, 13C-NMR, and MS spectrometry), which confirm the presence of intended substituents and the purine core structure. The analysis often includes the exploration of stereochemistry and the impact of different substituents on the molecule's overall configuration and reactivity.
Chemical Reactions and Properties
The chemical reactivity of these derivatives includes their potential as DPP-IV inhibitors, with some compounds exhibiting moderate to good inhibitory activities. The structure-activity relationships derived from these studies provide insights into the chemical functionality necessary for biological activity. For instance, the introduction of specific substituents can significantly affect antiviral and enzymatic inhibition potency (Kelley et al., 1989).
properties
IUPAC Name |
3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-4-6-11(7-5-10)8-19-14(20)12-13(16-9-17(12)2)18(3)15(19)21/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMCOKLVIWPQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CN3C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643094 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,7-Dimethyl-1-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B5676424.png)
![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5676431.png)
![1-cyclopentyl-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5676446.png)
![2-(2-methoxyethyl)-8-[4-(2-thienyl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676452.png)
![N-[rel-(3R,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-cyclopropyl-3-pyrrolidinyl]-2-(methylthio)acetamide hydrochloride](/img/structure/B5676467.png)
![4-[(4,6-dimethyl-2-pyrimidinyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5676473.png)
![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclopentane]-4(3H)-thione](/img/structure/B5676484.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5676490.png)
![(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5676498.png)
![2-methyl-N-[2-(3-pyridinyl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5676503.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B5676509.png)


![N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5676538.png)